molecular formula C9H11ClN2O4S B14596018 {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-69-6

{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid

Cat. No.: B14596018
CAS No.: 61154-69-6
M. Wt: 278.71 g/mol
InChI Key: FZGUXOLOCMUZKO-UHFFFAOYSA-N
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Description

{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid is an organic compound with the molecular formula C9H11ClN2O4S This compound contains a sulfamoyl group attached to an acetic acid moiety, with a 2-amino-4-chlorophenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid typically involves multiple steps. One common method involves the reaction of 2-amino-4-chlorobenzylamine with sulfamoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final compound. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}propionic acid
  • {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}butyric acid
  • {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}valeric acid

Uniqueness

{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid is unique due to its specific structural features, such as the presence of both amino and chloro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

61154-69-6

Molecular Formula

C9H11ClN2O4S

Molecular Weight

278.71 g/mol

IUPAC Name

2-[(2-amino-4-chlorophenyl)methylsulfamoyl]acetic acid

InChI

InChI=1S/C9H11ClN2O4S/c10-7-2-1-6(8(11)3-7)4-12-17(15,16)5-9(13)14/h1-3,12H,4-5,11H2,(H,13,14)

InChI Key

FZGUXOLOCMUZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)CNS(=O)(=O)CC(=O)O

Origin of Product

United States

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